molecular formula C19H20F3N3O2S B2690167 (4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate CAS No. 866143-88-6

(4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate

Cat. No.: B2690167
CAS No.: 866143-88-6
M. Wt: 411.44
InChI Key: PQVNUGKRLRQLOP-UHFFFAOYSA-N
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Description

The compound (4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate features a carbamate group bridging a 4-tert-butylbenzyl moiety and a thieno[2,3-c]pyrazole heterocycle substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2.

Properties

IUPAC Name

(4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c1-18(2,3)12-7-5-11(6-8-12)10-27-17(26)23-14-9-13-15(19(20,21)22)24-25(4)16(13)28-14/h5-9H,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVNUGKRLRQLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. In silico docking studies have indicated that it may inhibit Aurora B kinase, a critical protein involved in tumorigenesis and cancer progression. Specifically, compounds targeting Aurora B have shown promise against hepatocellular carcinoma (HCC) by promoting apoptosis in cancer cells .

The compound's structure allows for interactions with specific biological targets, enhancing its efficacy. For instance, hybrid compounds derived from this structure have demonstrated significant cytotoxic effects against human hepatoblastoma cell lines (HepG2), indicating its potential application in cancer therapeutics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders . This property positions it as a candidate for further development in neuroprotective therapies.

Agricultural Applications

In the agricultural sector, the compound's unique chemical structure may provide benefits as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and environmental stability, which could lead to effective pest management solutions . Research into similar compounds has shown that modifications can significantly improve their efficacy against specific pests while reducing toxicity to non-target organisms.

Case Studies

Several case studies highlight the practical applications of this compound:

  • In Vitro Cancer Studies : A study focused on the anticancer properties of related compounds demonstrated that derivatives of thieno[2,3-c]pyrazole exhibited potent activity against various cancer cell lines. The findings support the hypothesis that (4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate may possess similar or enhanced effects due to its structural features .
  • Pesticide Development : Research into fluorinated compounds has shown that they can serve as effective agrochemicals. The incorporation of the trifluoromethyl group is particularly beneficial for increasing the persistence and potency of pesticides in agricultural applications .

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thieno[2,3-c]pyrazole vs. Pyrazole Derivatives
  • Example : [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5)
    • Key Differences :
  • Replaces the thieno[2,3-c]pyrazole core with a simpler pyrazole ring.
  • Incorporates a 4-chlorophenylsulfanyl group instead of the fused thiophene ring.
    • Implications :
  • The sulfanyl group in the analog may introduce susceptibility to oxidative metabolism.
Thieno[2,3-c]pyrazole vs. Triazole Hybrids
  • Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
    • Key Differences :
  • Replaces the thieno[2,3-c]pyrazole with a pyrazole-triazole hybrid.
  • Uses a carbothioamide group instead of carbamate.
    • Implications :
  • The triazole moiety may improve metal-binding properties but reduce lipophilicity.
  • The carbamate in the target compound offers hydrolytic stability over carbothioamide.

Substituent Variations

4-tert-Butylphenyl vs. Halogenated Phenyl Groups
  • Example: [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4) Key Differences:
  • Substitutes the 4-tert-butylphenyl group with a 3-chlorophenyl carbamate and a 4-methylphenoxy-pyrazole. Implications:
  • Chlorophenyl groups may improve halogen bonding but reduce steric bulk compared to tert-butyl.
Trifluoromethyl (CF₃) vs. Sulfonyl or Sulfanyl Groups
  • Example : (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
    • Key Differences :
  • Replaces the thieno ring with a sulfonyl-linked trifluoromethylphenyl group. Implications:
  • Dual CF₃ groups may amplify electron-withdrawing effects, altering receptor-binding kinetics.

Physicochemical Properties

Property Target Compound Analog (CAS 318239-57-5) Analog (CAS 1026080-37-4)
Molecular Weight ~480 g/mol ~450 g/mol ~440 g/mol
LogP (Predicted) 4.2–4.8 3.8–4.1 3.5–3.9
Hydrogen Bond Acceptors 5 6 4
Rotatable Bonds 6 7 5
  • The target compound’s higher LogP and reduced rotatable bonds suggest improved metabolic stability and oral bioavailability compared to analogs.

Biological Activity

(4-tert-butylphenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate, with CAS number 866143-88-6, is a synthetic compound belonging to the class of thieno[2,3-c]pyrazoles. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20F3N3O2S
  • Molecular Weight : 411.44 g/mol

The biological activity of thieno[2,3-c]pyrazole derivatives is often attributed to their ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and metabolic stability, which may contribute to their potency as bioactive compounds. They can modulate the activity of enzymes or receptors involved in inflammatory responses and cancer progression.

1. Antioxidant Activity

Recent studies have demonstrated that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, a study involving the assessment of these compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish) showed that they could mitigate oxidative stress by preventing erythrocyte malformations caused by toxic exposure. The erythrocytes' integrity was preserved, indicating a protective effect against oxidative damage .

2. Anti-inflammatory Activity

Thieno[2,3-c]pyrazole derivatives have been noted for their anti-inflammatory effects. They selectively inhibit phosphodiesterase (PDE) enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines and thus may serve as a therapeutic strategy for treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound class has been explored in various studies. Thieno[2,3-c]pyrazoles have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects when used alone or in combination with conventional chemotherapeutic agents like doxorubicin .

Research Findings and Case Studies

Activity Study Reference Findings
Antioxidant Protects erythrocytes from oxidative damage due to 4-nonylphenol toxicity.
Anti-inflammatory Inhibits PDE enzymes, reducing pro-inflammatory cytokine production.
Anticancer Induces apoptosis in breast cancer cells; synergistic effects with doxorubicin.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis involves sequential functionalization of the thieno[2,3-c]pyrazole core. Critical steps include:

  • Trifluoromethylation : Use of trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions to ensure high yield .
  • Carbamate Formation : Reaction of the amine intermediate with (4-tert-butylphenyl)methyl chloroformate in the presence of a base (e.g., K₂CO₃) in DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product, followed by recrystallization from ethanol/water .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves aromatic and carbamate protons .
  • X-Ray Crystallography : Use SHELXL for refinement, focusing on resolving disorder in the tert-butyl group. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (error <2 ppm) .

Q. How do the tert-butyl and trifluoromethyl groups influence the compound’s reactivity?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, requiring polar aprotic solvents (e.g., DMF) for reactions .
  • Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the pyrazole ring via inductive effects, reducing susceptibility to electrophilic substitution. This is confirmed by DFT calculations (e.g., Mulliken charge distribution) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Refinement Software : Use SHELXL with TWIN/BASF commands to model twinning or disorder. Validate with the ADDSYM algorithm to check for missed symmetry .
  • Validation Tools : Employ PLATON’s STRUCTURE_CHECK to identify outliers in bond lengths/angles. Cross-reference with Cambridge Structural Database (CSD) entries for similar fragments .

Q. What computational strategies are effective for studying this compound’s binding to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor (e.g., thrombin for anticoagulant studies). Validate docking poses via MD simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • Binding Free Energy : Calculate ΔG using MM-PBSA, focusing on hydrophobic contributions from the tert-butyl group and hydrogen bonds with the carbamate moiety .

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C(6) chains for N–H···O interactions). Use Mercury to visualize networks and correlate with melting point/solubility .
  • Thermal Analysis : DSC/TGA to link hydrogen-bond density to thermal stability. Compounds with 3D H-bond networks show higher decomposition temperatures (>250°C) .

Q. What strategies address low yields in N-methylation of the pyrazole ring during synthesis?

  • Methodological Answer :

  • Reagent Optimization : Use methyl iodide with Ag₂O as a base in THF at 60°C to enhance nucleophilicity. Monitor by TLC (hexane:EtOAc 3:1) .
  • Microwave Assistance : Reduce reaction time from 12h to 30min under microwave irradiation (100°C, 300W), improving yields by 15–20% .

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